molecular formula C17H18O3 B11938466 4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate CAS No. 853349-57-2

4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate

Cat. No.: B11938466
CAS No.: 853349-57-2
M. Wt: 270.32 g/mol
InChI Key: QZMNJYHWSQAFCB-ZHACJKMWSA-N
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Description

4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate is an organic compound that features a phenyl ring substituted with a tert-butyl group and an acrylate moiety attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The acrylate moiety can be reduced to form corresponding alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the acrylate moiety may produce 3-(furan-2-yl)propan-1-ol.

Scientific Research Applications

4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)phenyl 3-(furan-2-yl)acrylate is unique due to its combination of a phenyl ring with a tert-butyl group and an acrylate moiety attached to a furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

853349-57-2

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(4-tert-butylphenyl) (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C17H18O3/c1-17(2,3)13-6-8-15(9-7-13)20-16(18)11-10-14-5-4-12-19-14/h4-12H,1-3H3/b11-10+

InChI Key

QZMNJYHWSQAFCB-ZHACJKMWSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C=CC2=CC=CO2

Origin of Product

United States

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